molecular formula C18H21N3O B045530 N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide CAS No. 516445-83-3

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide

Cat. No.: B045530
CAS No.: 516445-83-3
M. Wt: 295.4 g/mol
InChI Key: CMBJQJBQELVJHE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-1H-indazole-3-carboxamide: is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of the adamantyl group into various chemical structures has been explored for its potential to enhance the pharmacological properties of compounds, making them more effective in medicinal applications.

Mechanism of Action

Target of Action

N-(1-Adamantyl)-1H-indazole-3-carboxamide is a derivative of adamantane, a compound that has been found to possess physiological activity . The primary targets of adamantane derivatives are often viral proteins, particularly those involved in the replication of influenza A virus strains . The adamantane fragment in these compounds acts as a membranotropic carrier, introducing physiologically active functional groups to the target .

Mode of Action

Adamantane derivatives are known to interact with their targets through a hydrophobic core, which is the adamantane fragment . This interaction can inhibit the replication of certain viruses . The specific interaction of N-(1-Adamantyl)-1H-indazole-3-carboxamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Adamantane derivatives have been found to affect the replication of influenza a virus strains . The compound’s adamantyl group undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The exact downstream effects of these processes are yet to be determined.

Pharmacokinetics

It is known that adamantane derivatives can be metabolized in the human liver . The adamantyl group of these compounds undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The impact of these properties on the bioavailability of N-(1-Adamantyl)-1H-indazole-3-carboxamide is yet to be determined.

Result of Action

Adamantane derivatives have been found to inhibit the replication of certain viruses, particularly influenza a virus strains . This suggests that N-(1-Adamantyl)-1H-indazole-3-carboxamide may have antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-(1-Adamantyl)-1H-indazole-3-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-Adamantyl)-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its stability and lipophilicity make it a promising candidate for drug development, particularly in the treatment of neurological disorders and viral infections .

Medicine: N-(1-Adamantyl)-1H-indazole-3-carboxamide has shown potential in medicinal chemistry as an antiviral and neuroprotective agent. Its derivatives are being explored for their ability to inhibit viral replication and protect neurons from degeneration .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to these materials .

Properties

IUPAC Name

N-(1-adamantyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJQJBQELVJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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